molecular formula C8H10S B089409 2,6-Dimethylbenzenethiol CAS No. 118-72-9

2,6-Dimethylbenzenethiol

Cat. No.: B089409
CAS No.: 118-72-9
M. Wt: 138.23 g/mol
InChI Key: QCLJODDRBGKIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 6-Dimethylbenzenethiol, also known as 2, 6-dimethyl thiophenol or 2, 6-xylenethiol, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. 2, 6-Dimethylbenzenethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-dimethylbenzenethiol is primarily located in the membrane (predicted from logP). 2, 6-Dimethylbenzenethiol has a meaty, metallic, and phenolic taste.

Properties

IUPAC Name

2,6-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLJODDRBGKIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059477
Record name Benzenethiol, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

122.00 °C. @ 50.00 mm Hg
Record name 2,6-Dimethylbenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name 2,6-Dimethylbenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118-72-9
Record name 2,6-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl thiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLTHIOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A223G78P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Dimethylbenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylbenzenethiol
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylbenzenethiol
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylbenzenethiol
Reactant of Route 4
Reactant of Route 4
2,6-Dimethylbenzenethiol
Reactant of Route 5
Reactant of Route 5
2,6-Dimethylbenzenethiol
Reactant of Route 6
2,6-Dimethylbenzenethiol
Customer
Q & A

Q1: How does 2,6-dimethylbenzenethiol behave as a ligand in transition metal complexes?

A: this compound acts as a monodentate ligand coordinating through its sulfur atom to transition metals like ruthenium and rhenium. The steric bulk of the two methyl groups adjacent to the sulfur atom can influence the geometry and reactivity of the resulting complexes. For example, in the complex [Re(SC6H3Me2-2,6)(3)(PPh(3))] [], the 2,6-dimethylbenzenethiolate ligands adopt a trigonal-bipyramidal geometry around the rhenium center, with a weak agostic interaction between a thiolate methyl group and the metal. This complex demonstrates reactivity with ligands like MeCN and Bu(t)NC. []

Q2: Can this compound participate in C-H bond activation reactions?

A: Yes, research has shown that this compound can undergo sp3 C-H bond cleavage at the ortho-methyl group when reacted with certain ruthenium(II) complexes. This reaction leads to the formation of thiaruthenacycle complexes, with the sulfur and the activated methyl carbon both bound to the ruthenium center. [, ]

Q3: What is the role of this compound in organic synthesis?

A: this compound is a valuable reagent in the synthesis of various organic compounds. One notable application is its use in preparing tris(arylthio)cyclopropenyl cations, which can further react to form complex molecules like 1,1,2,3,3-pentakis(arylthio)-1-propenes and 1,1,2,5,6,6-hexakis(arylthio)-(3E)-1,3,5-hexatrienes. []

Q4: Are there any advantages of using this compound as a leaving group in carbohydrate chemistry?

A: Yes, 2,6-dimethylphenyl (DMP) thioglycosides, where this compound acts as the leaving group, exhibit reduced aglycon transfer compared to other thioglycosides. This characteristic is particularly beneficial in complex glycosylation reactions, such as solid-phase synthesis and carbohydrate library construction, where minimizing side reactions is crucial. []

Q5: What is the impact of the steric bulk of this compound on its coordination chemistry?

A: The two methyl groups in the ortho positions create steric hindrance around the sulfur atom, influencing the coordination behavior of this compound. This steric effect can be observed in the formation of lead(II) complexes. While less bulky thiolates like benzenethiolate readily form polymeric structures with lead(II) due to intermolecular Pb...S interactions, the use of 2,6-dimethylbenzenethiolate restricts these interactions, leading to the formation of monomeric or one-dimensional polymeric structures, particularly in the presence of amine ligands. []

Q6: How does the presence of this compound in a molecule influence its spectroscopic properties?

A: The presence of this compound can be identified using techniques like 1H and 13C NMR spectroscopy. The distinct chemical shifts associated with the aromatic protons and the methyl groups provide valuable information about the molecule's structure and environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.